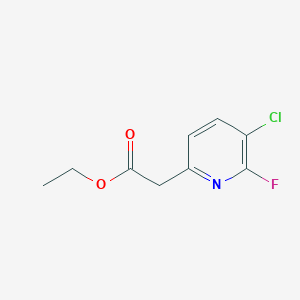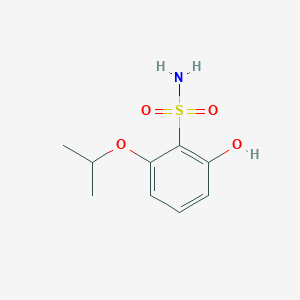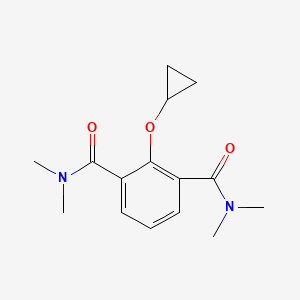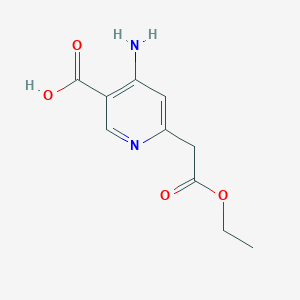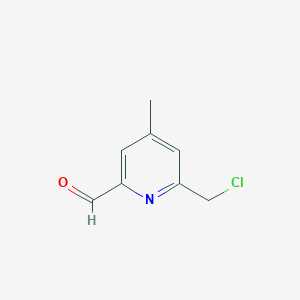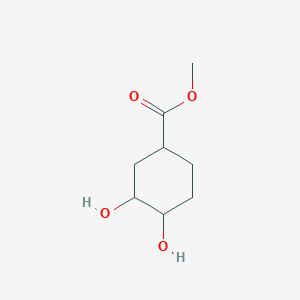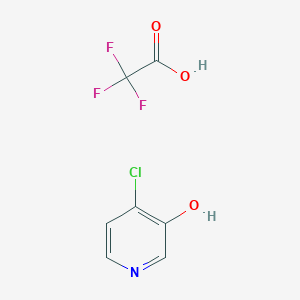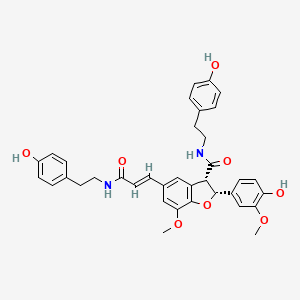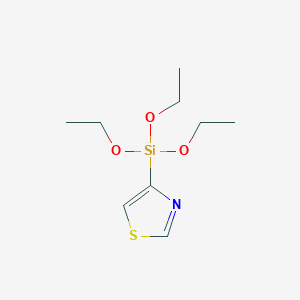
4-(Triethoxysilyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethoxysilyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)thiazole typically involves the reaction of thiazole with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the thiazole is reacted with triethoxysilane in the presence of a platinum catalyst under mild conditions. This reaction results in the formation of this compound with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Triethoxysilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom in the thiazole ring can be reduced to form amines.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Triethoxysilyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane-based materials, which are important in the development of advanced coatings and adhesives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable silane bonds with various substrates.
Industry: Utilized in the production of functionalized surfaces and materials with enhanced properties, such as increased hydrophobicity or improved mechanical strength
Wirkmechanismus
The mechanism of action of 4-(Triethoxysilyl)thiazole involves its ability to form stable bonds with various substrates through the triethoxysilyl group. This allows it to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. Additionally, the thiazole ring can interact with biological targets, such as enzymes or receptors, leading to potential bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethoxysilyl)thiazole: Similar to 4-(Triethoxysilyl)thiazole but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)imidazole: Contains an imidazole ring instead of a thiazole ring.
4-(Triethoxysilyl)oxazole: Contains an oxazole ring instead of a thiazole ring
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it particularly useful in the synthesis of advanced materials and in various scientific research applications .
Eigenschaften
Molekularformel |
C9H17NO3SSi |
|---|---|
Molekulargewicht |
247.39 g/mol |
IUPAC-Name |
triethoxy(1,3-thiazol-4-yl)silane |
InChI |
InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-7-14-8-10-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
MBNMQXNCYCHQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CSC=N1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


